Thermochemical Differentiation vs. Analogs
N-Propylphthalimide exhibits a standard molar enthalpy of formation (ΔfHm⁰) of –(377.3 ± 2.2) kJ·mol⁻¹, which is 27.2 kJ·mol⁻¹ more negative than that of N-ethylphthalimide [–(350.1 ± 2.7) kJ·mol⁻¹] and 59.3 kJ·mol⁻¹ more negative than that of unsubstituted phthalimide [–(318.0 ± 1.7) kJ·mol⁻¹] [1]. Similarly, its enthalpy of sublimation (ΔcrgHm⁰) is (98.2 ± 1.4) kJ·mol⁻¹, intermediate between N-ethylphthalimide [(91.0 ± 1.2) kJ·mol⁻¹] and phthalimide [(106.3 ± 1.3) kJ·mol⁻¹] [1]. These data, derived from static bomb-combustion calorimetry and Calvet microcalorimetry at 298.15 K, demonstrate that the propyl chain imparts a unique energetic fingerprint that influences both solid‑state stability and volatility during processing [1].
| Evidence Dimension | Standard molar enthalpy of formation, ΔfHm⁰ (crystalline, 298.15 K) |
|---|---|
| Target Compound Data | –(377.3 ± 2.2) kJ·mol⁻¹ |
| Comparator Or Baseline | N-Ethylphthalimide: –(350.1 ± 2.7) kJ·mol⁻¹; Phthalimide: –(318.0 ± 1.7) kJ·mol⁻¹ |
| Quantified Difference | 27.2 kJ·mol⁻¹ more negative than N-ethylphthalimide; 59.3 kJ·mol⁻¹ more negative than phthalimide |
| Conditions | Static bomb-combustion calorimetry, oxygen atmosphere, 298.15 K |
Why This Matters
A more negative ΔfHm⁰ correlates with greater thermodynamic stability of the solid state, which can affect shelf life, handling safety, and energy balance in large‑scale syntheses.
- [1] M. A. V. Ribeiro da Silva, C. P. F. Santos, M. J. S. Monte, C. A. D. Sousa. Thermochemical studies of phthalimide and two N-alkylsubstituted phthalimides (ALKYL=ETHYL AND n-PROPYL). Journal of Thermal Analysis and Calorimetry, 2006, 83, 533–539. View Source
